molecular formula C17H21N3O4 B2425944 3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2176201-91-3

3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No. B2425944
CAS RN: 2176201-91-3
M. Wt: 331.372
InChI Key: AKTNNQHTQLZMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as DPEB, is a small molecule inhibitor that has shown promising results in scientific research. DPEB has been found to inhibit the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds : Research involves the synthesis of novel compounds for potential applications in treating various conditions. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, suggests a broader exploration of benzamide derivatives for pharmacological uses (Abu‐Hashem et al., 2020).

  • Neuroleptic Activity : Benzamides synthesized as potential neuroleptics show inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential application in psychosis treatment (Iwanami et al., 1981).

  • Histone Deacetylase Inhibition : The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlight the exploration of benzamide derivatives in cancer treatment through epigenetic modulation (Zhou et al., 2008).

Anticancer Research

  • Dual Inhibitors for Cancer Therapy : Synthesis of thieno[2,3-d]pyrimidine derivatives as dual thymidylate synthase and dihydrofolate reductase inhibitors showcases the development of compounds with potential antitumor activities. This dual inhibition mechanism is crucial for designing new anticancer agents (Gangjee et al., 2009).

  • Anticancer Evaluation : N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety significantly enhances the compounds' potency (Mohan et al., 2021).

properties

IUPAC Name

3,4-diethoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-23-14-7-6-13(12-15(14)24-4-2)16(21)18-9-11-20-10-5-8-19-17(20)22/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTNNQHTQLZMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CC=NC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

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